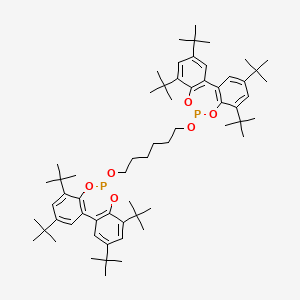
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6'-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzene rings and phosphorus atoms, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- typically involves organic synthesis techniques. The process often includes the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the compound and ensure its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a flame retardant additive in polymers
Mechanism of Action
The mechanism of action of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-[(1R,2S)-1,2-cyclopentanediyldi-2,1-phenylene]bis-
- 2,4,8,10-Tetrakis(2-methyl-2-propanyl)dibenzo(d,f)(1,3,2)dioxaphosphepin-6-oxide
- Bis(10,11-e)-5-(11bS)-dinaphtho 2,1-d:1,2-f 1,3,2 dioxaphosphepin-4-
Uniqueness
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is unique due to its specific structural features, such as the presence of multiple benzene rings and phosphorus atoms. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
71519-97-6 |
|---|---|
Molecular Formula |
C62H92O6P2 |
Molecular Weight |
995.3 g/mol |
IUPAC Name |
2,4,8,10-tetratert-butyl-6-[6-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyhexoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C62H92O6P2/c1-55(2,3)39-31-43-44-32-40(56(4,5)6)36-48(60(16,17)18)52(44)66-69(65-51(43)47(35-39)59(13,14)15)63-29-27-25-26-28-30-64-70-67-53-45(33-41(57(7,8)9)37-49(53)61(19,20)21)46-34-42(58(10,11)12)38-50(54(46)68-70)62(22,23)24/h31-38H,25-30H2,1-24H3 |
InChI Key |
BFSWPBIVGWSJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)OCCCCCCOP4OC5=C(C=C(C=C5C(C)(C)C)C(C)(C)C)C6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
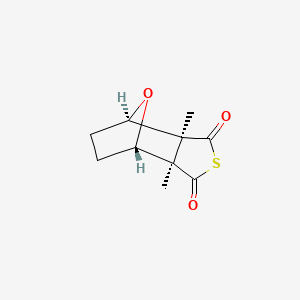

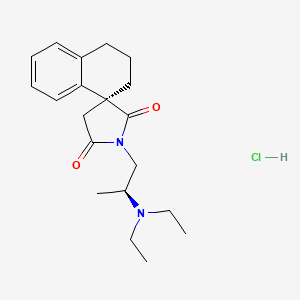
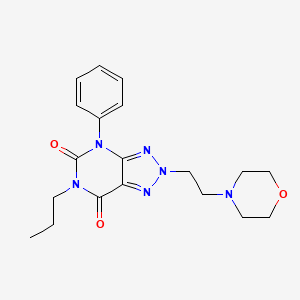
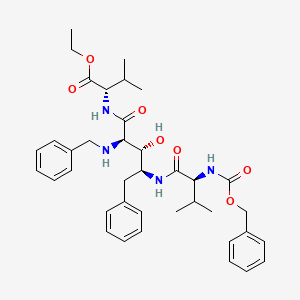

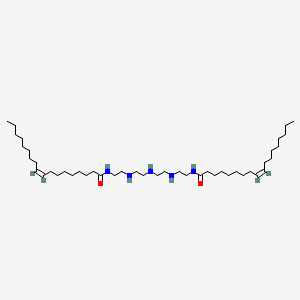

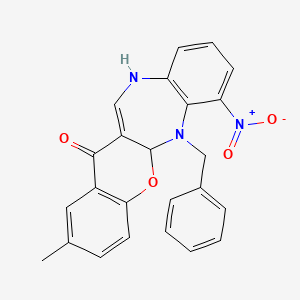
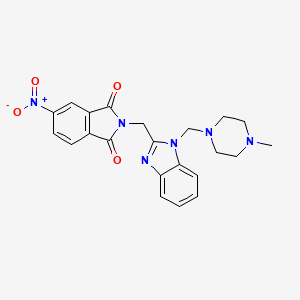

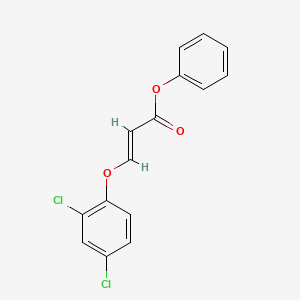
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
